5-AMINO-2-CHLOROPYRIMIDIN-4(3H)-ONE

Description

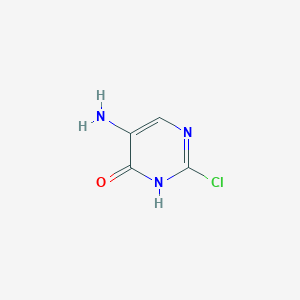

5-Amino-2-chloropyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a chloro substituent at position 2 and an amino group at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile intermediates in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C4H4ClN3O |

|---|---|

Molecular Weight |

145.55 g/mol |

IUPAC Name |

5-amino-2-chloro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9) |

InChI Key |

YSFDIWOWFVRUGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloropyrimidin-4(3H)-one typically involves the chlorination of 5-amino-4-hydroxypyrimidine. One common method is to react 5-amino-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

5-amino-4-hydroxypyrimidine+POCl3→this compound+HCl+POCl2

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Nitro derivatives of the pyrimidine ring.

Reduction Products: Amino derivatives of the pyrimidine ring.

Scientific Research Applications

5-Amino-2-chloropyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.

Biological Research: It serves as a building block for nucleoside analogs, which are important in studying DNA and RNA functions.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but often include:

Enzyme Inhibition: It can inhibit key enzymes involved in viral replication or cancer cell proliferation.

Nucleic Acid Interaction: It can incorporate into DNA or RNA, disrupting their normal functions and leading to cell death.

Comparison with Similar Compounds

Key Compounds:

This compound Substituents: Chloro (C2), amino (C5). Predicted reactivity: The electron-withdrawing chloro group may enhance electrophilic substitution at C6, while the amino group facilitates hydrogen bonding and nucleophilic interactions.

6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Substituents: Propargylsulfanyl (C2), nitro (C5), amino (C6). Key differences:

- The nitro group (C5) strongly withdraws electrons, reducing ring electron density compared to the amino group in the target compound.

Physicochemical and Structural Properties

Research Findings and Limitations

- Structural Insights: X-ray studies of analogous aminopyrimidinones reveal planar ring systems stabilized by intramolecular H-bonding between NH₂ and carbonyl groups .

- Synthesis Challenges: Introducing multiple substituents (e.g., nitro, amino, and sulfanyl) requires careful sequencing to avoid side reactions .

- Data Gaps: Limited experimental data on this compound necessitate reliance on analog-based predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.